6-Methyl-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]pyrimidin-4-OL
Description
Properties
IUPAC Name |
4-methyl-2-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4O2S/c1-8-6-11(23)20-14(19-8)25-7-12-21-13(22-24-12)9-2-4-10(5-3-9)15(16,17)18/h2-6H,7H2,1H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNPEWVGIFIHPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]pyrimidin-4-OL typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The trifluoromethyl group is introduced through radical trifluoromethylation, which can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Catalysts and solvents are selected to facilitate the reactions and improve efficiency. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]pyrimidin-4-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidinol moiety, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-(4-ethoxyphenyl)acetamide exhibit significant anticancer activities. Studies have shown that indole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the indole ring is crucial for the interaction with cellular targets involved in cancer progression .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it can modulate inflammatory pathways, potentially by inhibiting pro-inflammatory cytokines. This effect may be beneficial in treating conditions characterized by chronic inflammation .
Antimicrobial Activity
Preliminary studies have suggested that this compound possesses antimicrobial properties against various bacterial strains. The unique structure allows it to disrupt bacterial cell membranes, leading to cell death. This aspect is particularly relevant given the rising concerns over antibiotic resistance .
Case Studies
- Indole Derivatives and Cancer Treatment
- Anti-inflammatory Mechanisms
- Antimicrobial Efficacy
Mechanism of Action
The mechanism of action of 6-Methyl-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]pyrimidin-4-OL involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The oxadiazole ring can form hydrogen bonds and other interactions with target proteins, modulating their activity. The pyrimidinol moiety may act as a chelating agent, binding to metal ions and affecting enzymatic functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural homology with other pyrimidin-ol derivatives bearing oxadiazole or sulfanyl groups. Key analogues include:
Functional Group Impact
- Trifluoromethyl (CF₃) vs. Phenyl/Methoxy : The CF₃ group in the target compound increases electron-withdrawing effects and metabolic resistance compared to phenyl or methoxy substituents, which may enhance target binding but reduce solubility .
- Pyrimidin-ol Core : The 4-hydroxyl group enables hydrogen bonding with biological targets, a feature shared across analogues but modulated by adjacent substituents (e.g., methyl vs. propyl at position 6) .
Computational and Experimental Data
- Synthetic Accessibility : The target compound’s synthesis likely follows routes analogous to ’s phenyl-oxadiazole analogue, but the CF₃ group necessitates specialized fluorination steps .
Research Findings and Limitations
- Biological Activity : While direct data on the target compound is sparse, its structural relatives show activity in antimicrobial and kinase inhibition assays. For example, the phenyl-oxadiazole analogue () exhibits MIC values of 8–16 µg/mL against S. aureus .
- Solubility Challenges : The CF₃ group’s hydrophobicity may necessitate formulation adjuvants for in vivo studies, a common issue in trifluoromethylated drugs .
- Unanswered Questions : The impact of the methyl group at position 6 on pharmacokinetics remains uncharacterized compared to propyl or phenyl analogues.
Biological Activity
The compound 6-Methyl-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]pyrimidin-4-OL is a pyrimidine derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and the underlying mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound's chemical structure can be described using its molecular formula and a molecular weight of approximately 397.36 g/mol. The presence of the trifluoromethyl group and the oxadiazole moiety suggests potential for significant biological activity, particularly in medicinal chemistry.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrimidine and oxadiazole derivatives. Compounds similar to this compound have been shown to exhibit:
- In vitro antibacterial activity against Gram-positive and Gram-negative bacteria.
- Antifungal properties , particularly against species like Candida albicans and Aspergillus niger.
For instance, a related compound demonstrated a Minimum Inhibitory Concentration (MIC) as low as 1 μg/mL against Staphylococcus aureus .
Anticancer Potential
The incorporation of oxadiazole moieties into pyrimidine structures has been linked to enhanced anticancer activity. Research indicates that derivatives can inhibit key enzymes involved in cancer cell proliferation, such as:
- Thymidylate synthase
- Histone deacetylases (HDAC)
These mechanisms suggest that the compound may serve as a lead for developing new anticancer agents .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. The presence of electron-withdrawing groups like trifluoromethyl enhances the lipophilicity and biological activity of these compounds. Additionally, modifications at the sulfur atom and the pyrimidine ring can significantly influence their antimicrobial and anticancer efficacy .
Case Studies
- Antibacterial Study : A recent study evaluated various pyrimidine derivatives, including those with oxadiazole substitutions. The results indicated that compounds with a similar structure to this compound exhibited potent antibacterial activity against both E. coli and S. aureus. The most effective derivatives had MIC values lower than 10 μg/mL .
- Anticancer Research : Another investigation focused on the anticancer properties of oxadiazole-pyrimidine hybrids. These compounds were found to effectively inhibit cancer cell lines via apoptosis induction mechanisms, with IC50 values in low micromolar ranges .
Data Summary Table
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 397.36 g/mol |
| Antibacterial Activity | MIC < 10 μg/mL against S. aureus |
| Antifungal Activity | Effective against C. albicans |
| Anticancer Activity | IC50 in low micromolar range |
| Mechanisms of Action | Inhibition of HDAC and thymidylate synthase |
Q & A
Basic Question
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., EGFR or HIV-1 protease) due to the compound’s heterocyclic motifs .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
How can computational methods elucidate the compound’s mechanism of action?
Advanced Question
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to target proteins (e.g., kinases). Focus on interactions between the oxadiazole ring and hydrophobic pockets .
- MD Simulations : GROMACS simulations assess stability of ligand-protein complexes over 100 ns. Analyze root-mean-square deviation (RMSD) to identify conformational shifts .
- QSAR Studies : Correlate substituent effects (e.g., trifluoromethyl position) with bioactivity using Hammett constants or DFT-derived descriptors .
What steps mitigate contradictions in biological activity data across studies?
Advanced Question
- Purity Verification : Reanalyze compound purity via HPLC (>95%) to exclude impurities affecting results .
- Assay Standardization : Use identical cell lines, incubation times, and positive controls (e.g., doxorubicin for cytotoxicity) .
- Dose-Response Curves : Test a wider concentration range (0.1–100 μM) to identify false negatives from suboptimal dosing .
How is the 1,2,4-oxadiazole ring synthesized and functionalized?
Basic Question
- Synthesis : React amidoximes (from nitriles and hydroxylamine) with carboxylic acid chlorides in pyridine. Cyclization occurs at 80–100°C .
- Functionalization : Brominate the methyl group on the oxadiazole using NBS, then substitute with thiols via SN2 reactions .
What spectroscopic techniques confirm the final compound’s structure?
Basic Question
- NMR : F NMR confirms trifluoromethyl presence (δ −60 to −70 ppm). H NMR identifies pyrimidin-4-ol protons (δ 8.5–9.5 ppm) .
- Mass Spectrometry : HRMS with ESI+ ionization provides exact mass matching (<2 ppm error) .
- IR Spectroscopy : Stretching frequencies for C=O (1650–1700 cm⁻¹) and C-F (1100–1200 cm⁻¹) validate functional groups .
How does the trifluoromethyl group influence the compound’s reactivity?
Advanced Question
- Electron-Withdrawing Effect : The -CF₃ group stabilizes the oxadiazole ring via inductive effects, reducing susceptibility to nucleophilic attack .
- Lipophilicity : LogP calculations (e.g., using MarvinSketch) show increased membrane permeability, critical for cellular uptake .
What are the challenges in scaling up the synthesis for preclinical studies?
Advanced Question
- Solvent Volume Reduction : Switch from batch to flow chemistry for safer handling of exothermic trifluoromethylation steps .
- Catalyst Recycling : Immobilize Pd/Cu catalysts on silica to reduce costs and metal contamination .
- Crystallization Optimization : Use antisolvent (e.g., water) addition to improve yield and polymorph control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
